molecular formula C9H8F3NO2 B12859131 1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one

1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one

Katalognummer: B12859131
Molekulargewicht: 219.16 g/mol
InChI-Schlüssel: XWOHWPQMGNIJMH-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one is a synthetic organic compound characterized by the presence of trifluoromethyl and furylmethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one typically involves the reaction of trifluoroacetone with furylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the amine to the carbonyl group of the trifluoroacetone. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. Its unique structure allows for interactions with various biological targets.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Material Science: The compound is explored for its potential use in the development of advanced materials with specific properties such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of 1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The furylmethyl group can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one
  • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
  • 2,2,6,6-Tetramethyl-3-hydroxy-hept-3-en-5-one

Uniqueness

1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one is unique due to the presence of both trifluoromethyl and furylmethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the furylmethyl group provides additional sites for chemical modification and interaction with biological targets. This combination of features makes the compound a valuable tool in various scientific research applications.

Eigenschaften

Molekularformel

C9H8F3NO2

Molekulargewicht

219.16 g/mol

IUPAC-Name

(E)-1,1,1-trifluoro-4-(furan-2-ylmethylamino)but-3-en-2-one

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)8(14)3-4-13-6-7-2-1-5-15-7/h1-5,13H,6H2/b4-3+

InChI-Schlüssel

XWOHWPQMGNIJMH-ONEGZZNKSA-N

Isomerische SMILES

C1=COC(=C1)CN/C=C/C(=O)C(F)(F)F

Kanonische SMILES

C1=COC(=C1)CNC=CC(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.